3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)-

Description

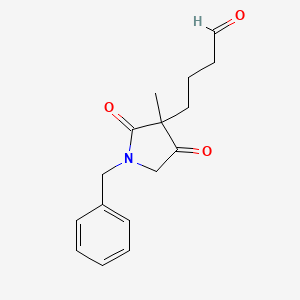

3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)- is a structurally complex heterocyclic compound. Its IUPAC name indicates a pyrrolidine ring (a 5-membered saturated ring with one nitrogen atom) substituted with:

- A phenylmethyl (benzyl) group at position 1.

- Two ketone (dioxo) groups at positions 2 and 4.

- A methyl group at position 3.

- A butanal chain attached to position 3 of the pyrrolidine ring.

Properties

CAS No. |

674347-57-0 |

|---|---|

Molecular Formula |

C16H19NO3 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

4-(1-benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal |

InChI |

InChI=1S/C16H19NO3/c1-16(9-5-6-10-18)14(19)12-17(15(16)20)11-13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,11-12H2,1H3 |

InChI Key |

XMOCWSXHCFWUJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)CN(C1=O)CC2=CC=CC=C2)CCCC=O |

Origin of Product |

United States |

Preparation Methods

Three-Component Cyclization Approach

A well-established method for synthesizing bicyclic pyrrolidine derivatives involves a three-component reaction combining an aldehyde, an amino acid ester (such as glycine ester), and a dipolarophile. This approach has been successfully applied to synthesize pyrrolidine derivatives with dioxo substituents, where molecular sieves and triethylamine facilitate the cyclization under mild conditions. The reaction proceeds via an endo-selective cycloaddition, yielding tetrasubstituted pyrrolidine rings with defined stereochemistry.

- Key reagents: Benzaldehyde, glycine ester, dipolarophile

- Conditions: Molecular sieves, triethylamine, room temperature to reflux

- Outcome: Formation of 2,4-dioxopyrrolidine ring with substituents at N1 and C3 positions

Benzylation of Pyrrolidine Nitrogen

The introduction of the phenylmethyl (benzyl) group at the nitrogen atom is typically achieved by alkylation of the pyrrolidine nitrogen using benzyl halides (e.g., benzyl bromide) under basic conditions. This step is often performed after ring formation to avoid interference with cyclization.

- Key reagents: Benzyl bromide or chloride, base (e.g., K2CO3, NaH)

- Conditions: Aprotic solvents such as DMF or acetonitrile, room temperature to reflux

- Outcome: N-benzylated pyrrolidine derivative

Introduction of the Butanal Side Chain

The butanal moiety can be introduced via selective oxidation or by using appropriate aldehyde-containing precursors during the cyclization step. Alternatively, functionalization of a pyrrolidine ring bearing a suitable leaving group at the 3-position can be achieved by nucleophilic substitution or reductive amination to install the butanal side chain.

Specific Preparation Methodology for 3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)-

Based on the structural features and analogous synthetic routes, the following detailed preparation method is proposed:

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Cyclization | Benzaldehyde + Glycine ester + dipolarophile, molecular sieves, triethylamine | Three-component reaction to form 3-methyl-2,4-dioxopyrrolidine core with aldehyde side chain |

| 2 | N-Benzylation | Benzyl bromide, K2CO3, DMF, reflux | Alkylation of pyrrolidine nitrogen to introduce phenylmethyl substituent |

| 3 | Purification | Chromatography or recrystallization | Isolation of pure 3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)- |

Notes on Reaction Optimization

- The use of molecular sieves is critical to remove water and drive the cyclization equilibrium forward.

- Triethylamine acts as a base to facilitate the formation of the pyrrolidine ring.

- The benzylation step requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.

- Purification by recrystallization from suitable solvents or chromatographic techniques ensures high purity.

Supporting Research Findings

- The three-component approach has been validated by X-ray crystallography, confirming the endo-selective cycloaddition and envelope conformation of the pyrrolidine ring.

- Similar pyrrolidine derivatives with 2,4-dioxo substituents have shown stability and defined stereochemistry, which is essential for biological activity.

- Alkylation methods for nitrogen substitution are well-documented and provide high yields with minimal side products when optimized.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanoic acid.

Reduction: 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Its ability to interact with biological targets can be explored for:

- Antimicrobial Agents : Studies indicate that derivatives of similar compounds exhibit antimicrobial properties. Research into the synthesis of analogs could lead to new antibiotics or antifungal agents.

- Anticancer Activity : Preliminary studies have shown that similar diketones can induce apoptosis in cancer cells. Investigating the cytotoxic effects of this compound could yield promising results for cancer therapy.

Organic Synthesis

3-Pyrrolidinebutanal can serve as a building block in organic synthesis:

- Synthesis of Heterocycles : The compound can be used to create various heterocyclic compounds through cyclization reactions. This is particularly useful in synthesizing pharmaceuticals.

- Reagent in Chemical Reactions : As a diketone, it can participate in reactions such as Michael additions or aldol condensations, expanding its utility in synthetic organic chemistry.

Material Science

The compound's unique properties may allow for applications in material science:

- Polymer Chemistry : Its reactivity could be harnessed to develop new polymeric materials with specific properties such as enhanced thermal stability or mechanical strength.

- Coatings and Adhesives : The compound's chemical structure may contribute to the development of advanced coatings or adhesives with desirable characteristics like water resistance or adhesion strength.

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated that similar diketones exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that 3-Pyrrolidinebutanal could be evaluated for similar antimicrobial properties, potentially leading to the development of new treatments for bacterial infections.

Case Study 2: Synthesis of Novel Heterocycles

Research conducted by chemists at a leading university focused on synthesizing novel heterocycles from diketones. The study highlighted the versatility of such compounds in creating complex structures that are valuable in medicinal chemistry. This approach could be applied to 3-Pyrrolidinebutanal to explore its potential as a precursor for new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Structural and Functional Comparison

Key Observations:

- Ring Systems: The target compound’s pyrrolidine ring is smaller and less polar than piperazine (6-membered, two nitrogens) but more rigid than furanone (5-membered oxygen-containing ring).

- Reactivity : The aldehyde group in the target compound may confer higher reactivity compared to nitriles () or chlorophenyl-substituted piperazines ().

- Bioactivity: Furanones () are noted for antitumor properties, while benzyl-substituted piperazines () are common in antihistamines.

Analytical Methods

- Piperazine derivatives () are analyzed using HPLC with sodium perchlorate buffers and methanol gradients . Similar methods may apply to the target compound for purity assessment, given its polar functional groups.

Biological Activity

3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)-, also known by its CAS number 674347-57-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: C16H19NO3

- Molar Mass: 273.32696 g/mol

- Structural Features: The compound features a pyrrolidine ring and a dioxo group that may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to 3-Pyrrolidinebutanal exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacteria and fungi.

Anticancer Activity

Preliminary studies suggest that 3-Pyrrolidinebutanal may possess anticancer properties. In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly in relation to metabolic enzymes involved in drug metabolism and disease pathways. Enzyme assays indicated that it could inhibit specific targets, which may be useful in drug development.

Case Studies

-

Case Study on Antimicrobial Effects

- Objective: To evaluate the antimicrobial activity of 3-Pyrrolidinebutanal against Gram-positive and Gram-negative bacteria.

- Methodology: Disk diffusion method was employed to assess the inhibition zones.

- Findings: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

-

Case Study on Anticancer Potential

- Objective: To investigate the cytotoxic effects of 3-Pyrrolidinebutanal on human cancer cell lines.

- Methodology: MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.

- Findings: A dose-dependent reduction in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating promising anticancer activity.

Research Findings

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)-?

- Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary parameters such as temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs can reduce the number of trials while identifying critical variables affecting yield and selectivity . Use response surface methodology (RSM) to model nonlinear relationships and pinpoint optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C) for backbone elucidation, IR spectroscopy for carbonyl (C=O) and pyrrolidine ring analysis, and mass spectrometry (HRMS) for molecular weight confirmation. For complex stereochemistry, consider 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals .

Q. How can reaction mechanisms involving this compound be validated experimentally?

- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents or ¹⁸O tracing) to track atom transfer in intermediates. Kinetic studies (e.g., rate determination under varied conditions) paired with computational transition-state modeling can corroborate proposed pathways .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental yields in the synthesis of this compound be resolved?

- Methodological Answer : Cross-validate quantum chemical calculations (e.g., DFT) with experimental kinetics. For instance, if predicted activation energies conflict with observed rates, refine solvation models or incorporate entropy corrections. Iterative feedback loops integrating experimental data into simulations (as in ICReDD’s approach) improve accuracy .

Q. What strategies address contradictory data in catalytic efficiency studies for derivatives of this compound?

- Methodological Answer : Conduct sensitivity analyses to identify variables prone to measurement errors (e.g., trace moisture in solvents). Use multivariate regression to isolate confounding factors. Replicate experiments under rigorously controlled conditions (e.g., inert atmosphere) and apply Bayesian statistics to quantify uncertainty .

Q. How can AI-driven tools enhance process optimization for large-scale synthesis?

- Methodological Answer : Implement AI platforms like COMSOL Multiphysics for real-time reaction monitoring and adaptive parameter adjustments. Machine learning models trained on historical data can predict optimal reactor configurations (e.g., continuous flow vs. batch) and reduce energy consumption .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?

- Methodological Answer : Employ chiral stationary phases in HPLC or SFC (supercritical fluid chromatography) for high-resolution enantiomer separation. Membrane technologies (e.g., enantioselective liquid membranes) offer scalable alternatives, though pore size and polymer compatibility must be optimized .

Data Integration & Innovation

Q. How can hybrid computational-experimental frameworks accelerate the discovery of novel derivatives?

- Methodological Answer : Adopt ICReDD’s integrated approach: Use automated reaction discovery algorithms (e.g., network analysis) to propose derivatives, then validate via high-throughput experimentation. Machine learning can prioritize candidates with desired bioactivity or stability .

Q. What role do operando spectroscopic techniques play in studying this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.